N-ethyl-2,6-dimethylaniline

Organic Synthesis Catalysis Process Chemistry

N-Ethyl-2,6-dimethylaniline (CAS 769-23-3) is a secondary aromatic amine characterized by a 2,6-dimethylphenyl core and an N-ethyl substituent. Its structural features—specifically the combination of ortho-methyl groups and an N-alkyl chain—confer distinct steric and electronic properties that are critical for applications in organic synthesis, pharmaceutical intermediate production, and materials science.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 769-23-3
Cat. No. B1315069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2,6-dimethylaniline
CAS769-23-3
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCNC1=C(C=CC=C1C)C
InChIInChI=1S/C10H15N/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7,11H,4H2,1-3H3
InChIKeyOAPVPGPVBZRARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2,6-dimethylaniline (CAS 769-23-3): Essential Procurement and Differentiation Data for Scientific and Industrial Users


N-Ethyl-2,6-dimethylaniline (CAS 769-23-3) is a secondary aromatic amine characterized by a 2,6-dimethylphenyl core and an N-ethyl substituent [1]. Its structural features—specifically the combination of ortho-methyl groups and an N-alkyl chain—confer distinct steric and electronic properties that are critical for applications in organic synthesis, pharmaceutical intermediate production, and materials science [2]. This compound serves as a valuable building block for the synthesis of more complex molecules, including agrochemicals and potential pharmaceutical agents, where its unique substitution pattern influences reactivity, solubility, and biological activity.

Why Generic Substitution of N-Ethyl-2,6-dimethylaniline with Other 2,6-Dimethylanilines is Scientifically Unsound


The substitution of N-ethyl-2,6-dimethylaniline with seemingly similar 2,6-dimethylaniline derivatives (e.g., the primary amine 2,6-dimethylaniline, the N-methyl analog, or the N,N-diethyl tertiary amine) is not scientifically valid due to significant differences in their physicochemical properties and reactivity. These differences arise from the specific steric and electronic effects imparted by the N-ethyl group, which modulate basicity, lipophilicity, and the accessibility of the amine nitrogen [1]. Consequently, a generic substitution can lead to altered reaction kinetics, yields, and final product properties, making precise compound selection essential for reproducible and optimized outcomes in both research and industrial processes [2].

Quantitative Evidence for Selecting N-Ethyl-2,6-dimethylaniline: A Head-to-Head Comparison with Key Analogs


Synthesis Yield Advantage: High Selectivity in Catalytic N-Alkylation of 2,6-Dimethylaniline

N-ethyl-2,6-dimethylaniline is synthesized with a high yield of 96% (based on converted 2,6-dimethylaniline) using a specific copper/chromium oxide catalyst [1]. This performance starkly contrasts with the low yield (37%) observed when 2,6-dimethylaniline is reacted with ethyl α-bromopropionate, a bulkier alkylating agent, demonstrating the superior reactivity of the target amine in optimized N-alkylation reactions [2].

Organic Synthesis Catalysis Process Chemistry

Enhanced Lipophilicity for Membrane Permeability in Bioactive Molecule Design

The computed partition coefficient (XLogP3-AA) for N-ethyl-2,6-dimethylaniline is 3.0, which is significantly higher than that of the primary amine 2,6-dimethylaniline (XLogP3 = 1.8) [1][2]. This increased lipophilicity, a direct consequence of the N-ethyl substitution, suggests that derivatives of N-ethyl-2,6-dimethylaniline would exhibit enhanced passive membrane permeability, a critical factor for the development of orally bioavailable drugs or systemic agrochemicals.

Medicinal Chemistry Agrochemicals Physicochemical Properties

Distinct Electrochemical Reactivity Compared to Ring-Alkylated Anilines

In situ UV-vis spectroelectrochemical studies have shown that N-alkylated anilines, such as N-ethylaniline, undergo a different electrooxidation pathway compared to ring-alkylated anilines. Specifically, N-alkylated derivatives exhibit a slower chemical reaction step following the initial electron transfer, leading to the detection of distinct intermediate and end-product absorbance peaks [1]. While the target compound, N-ethyl-2,6-dimethylaniline, was not directly tested, its structural class (N-alkyl, ring-alkylated) suggests it would exhibit electrochemical behavior distinct from purely ring-alkylated or purely N-alkylated analogs, making it a candidate for tailored electrochromic or conducting polymer applications.

Electrochemistry Materials Science Polymer Chemistry

Optimal Scientific and Industrial Applications for N-Ethyl-2,6-dimethylaniline Based on Quantitative Evidence


Synthesis of N-Alkylated Pharmaceutical and Agrochemical Intermediates

N-ethyl-2,6-dimethylaniline is the ideal starting material for the synthesis of lidocaine analogs and other N-substituted 2,6-xylidines. Its high-yield synthesis (96%) under optimized conditions [1] demonstrates its viability as a cost-effective building block, while its elevated lipophilicity (XLogP3 = 3.0) [2] enhances the drug-like properties of derived compounds. This makes it particularly well-suited for medicinal chemistry programs focused on developing new local anesthetics or systemic fungicides.

Development of Electroactive Polymers and Organic Electronic Materials

The unique electrochemical behavior of N-alkylated, ring-substituted anilines, which leads to distinct intermediate and product profiles during electrooxidation [3], positions N-ethyl-2,6-dimethylaniline as a promising monomer for the synthesis of electrochromic polymers or organic semiconductors. Researchers can exploit its slower chemical reaction kinetics to control polymerization processes and tailor the optoelectronic properties of the resulting materials.

Building Block in Diversity-Oriented Synthesis for Bioactive Libraries

For chemists constructing libraries of bioactive molecules, N-ethyl-2,6-dimethylaniline offers a critical advantage over simpler aniline derivatives. Its single hydrogen bond donor [1] and increased lipophilicity [2] allow for the exploration of chemical space with improved membrane permeability, a key parameter in early-stage drug discovery. This makes it a valuable reagent for hit-to-lead optimization campaigns.

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